4-Bromo-2,2-diphenylbutyric chloride
Description
4-Bromo-2,2-diphenylbutyric chloride (CAS: 50650-44-7) is an acyl chloride derivative synthesized from 4-bromo-2,2-diphenylbutyric acid (CAS: 37742-98-6) via reaction with thionyl chloride (SOCl₂) in dichloromethane under reflux . This compound is a pale yellow oil and serves as a critical intermediate in pharmaceutical synthesis, particularly for μ-opioid receptor agonists like Loperamide . Its molecular formula is C₁₆H₁₄BrClO, with a molecular weight of 343.64 g/mol.
Key Properties (from acid precursor ):
- Melting point (acid): 131°C (decomposes)
- Boiling point (acid): ~365.8°C (predicted)
- Solubility: Chloroform, methanol (acid precursor)
- LogP: 4.10 (acid precursor, indicating moderate lipophilicity)
Properties
Molecular Formula |
C16H14BrClO |
|---|---|
Molecular Weight |
337.64 g/mol |
IUPAC Name |
4-bromo-2,2-diphenylbutanoyl chloride |
InChI |
InChI=1S/C16H14BrClO/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
GJVLGFXSSHQNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
4-Bromo-4,4-difluorobutyric Acid
4-Chloro-4’-fluoro-butyrophenone
4-Bromo-2,2-Diphenyl Methane
- Structure : Brominated diphenylmethane.
- Applications : Organic bromo compound used in catalysis and material science .
- Key Differences :
Comparative Data Table
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Application | Reactivity Profile |
|---|---|---|---|---|---|---|
| This compound | 50650-44-7 | C₁₆H₁₄BrClO | 343.64 | Acyl chloride | Pharmaceutical intermediate | Nucleophilic substitution |
| 2C-B | 66142-81-2 | C₁₁H₁₆BrNO₂ | 274.16 | Phenethylamine | Psychoactive drug | Metabolic oxidation |
| 4-Bromo-4,4-difluorobutyric acid | 147345-36-6 | C₄H₅BrF₂O₂ | 202.98 | Carboxylic acid | Fluorinated intermediates | Acid-catalyzed reactions |
| 4-Chloro-4’-fluoro-butyrophenone | 3874-54-2 | C₁₀H₉ClF₃O | 222.63 | Ketone | Antipsychotic synthesis | Ketone-specific reactions |
| 4-Bromo-2,2-Diphenyl Methane | N/A | C₁₃H₁₁Br | 247.13 | Hydrocarbon | Catalysis | Limited electrophilicity |
Analytical Methods
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-bromo-2,2-diphenylbutyric chloride?
- Methodology : Use nucleophilic substitution with diphenylacetic acid derivatives and brominating agents (e.g., PBr₃ or HBr in acetic acid). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>97% purity thresholds are typical for research-grade materials) .
- Key Parameters : Temperature control (0–5°C for bromination steps) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acid chloride moiety .
Q. How can I characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for diphenyl groups, bromine-induced deshielding at δ 4.5–5.0 ppm for the -CHBr- moiety) .
- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of acid chloride) and 550–600 cm⁻¹ (C-Br stretch) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~375 for C₁₆H₁₂BrClO) .
Q. What purification strategies are effective for isolating this compound?
- Methods : Recrystallization in dry dichloromethane/hexane mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients (10–30% polarity). Ensure anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How does steric hindrance from the diphenyl groups influence the reactivity of this compound in coupling reactions?
- Mechanistic Insight : The bulky diphenyl groups reduce nucleophilic attack at the α-carbon, favoring reactions at the acid chloride site (e.g., amidation with primary amines). Computational studies (DFT) can model steric effects on transition states .
- Experimental Validation : Compare reaction yields with less hindered analogs (e.g., 4-bromo-2-methylbutyric chloride) under identical conditions .
Q. What strategies resolve contradictory data in kinetic studies of hydrolysis rates for this compound?
- Troubleshooting :
- pH Control : Hydrolysis accelerates under basic conditions (pH > 10). Use buffered solutions (pH 4–7) for stability assessments .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the acid chloride, while protic solvents (e.g., MeOH) promote hydrolysis. Validate kinetics via UV-Vis monitoring of chloride release .
Q. How can computational modeling predict the regioselectivity of this compound in Suzuki-Miyaura couplings?
- Approach : Use density functional theory (DFT) to calculate activation energies for cross-coupling at bromine vs. acid chloride sites. Pair with experimental screening of Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) to validate predictions .
Q. What are the safety protocols for handling this compound in large-scale syntheses?
- Guidelines :
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